3-(4-chlorophenyl)-1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide
CAS No.:
Cat. No.: VC14756996
Molecular Formula: C19H14ClN5OS
Molecular Weight: 395.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H14ClN5OS |
|---|---|
| Molecular Weight | 395.9 g/mol |
| IUPAC Name | 5-(4-chlorophenyl)-2-methyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C19H14ClN5OS/c1-25-17(9-15(24-25)12-4-6-14(20)7-5-12)18(26)23-19-22-16(11-27-19)13-3-2-8-21-10-13/h2-11H,1H3,(H,22,23,26) |
| Standard InChI Key | DRDSFYCYOWQQPQ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Functional Groups
The molecular structure of 3-(4-chlorophenyl)-1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide (molecular formula: C₁₉H₁₅ClN₆OS; molecular weight: 434.88 g/mol) integrates three distinct heterocyclic systems:
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A pyrazole ring substituted at position 1 with a methyl group and at position 3 with a 4-chlorophenyl moiety.
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A thiazole ring linked via a carboxamide group to the pyrazole’s position 5, with the thiazole’s position 4 occupied by a pyridin-3-yl substituent.
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A pyridine ring contributing π-π stacking capabilities and hydrogen-bonding sites .
The chlorophenyl group enhances lipophilicity and may influence target binding through hydrophobic interactions, while the pyridine and thiazole moieties offer sites for dipole-dipole interactions and metal coordination .
Spectroscopic Characterization
Though experimental spectral data for this specific compound are unavailable, analogous pyrazole-thiazole hybrids are typically characterized using:
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Nuclear Magnetic Resonance (NMR): ¹H NMR would resolve proton environments of the pyridine (δ 8.5–9.0 ppm), thiazole (δ 7.2–7.8 ppm), and pyrazole (δ 6.5–7.0 ppm) systems.
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Infrared Spectroscopy (IR): Stretching vibrations for the carboxamide group (≈1650 cm⁻¹, C=O; ≈1550 cm⁻¹, N-H) and aromatic C-Cl (≈750 cm⁻¹) would dominate .
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Mass Spectrometry (MS): High-resolution MS would confirm the molecular ion peak at m/z 434.88 and fragment ions corresponding to sequential loss of Cl (35.5 Da), pyridine (79.1 Da), and thiazole (85.1 Da) .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be dissected into two key precursors:
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5-Carboxamide pyrazole: Synthesized via cyclocondensation of hydrazine derivatives with β-keto esters, followed by methylation and chlorophenyl introduction.
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4-(Pyridin-3-yl)-1,3-thiazol-2-amine: Formed through Hantzsch thiazole synthesis using pyridine-3-carbaldehyde and thiourea .
Stepwise Synthesis
A plausible synthetic route involves:
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Pyrazole Core Formation:
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Carboxamide Functionalization:
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Conversion of the hydroxyl group to a carboxylic acid via oxidation (KMnO₄, acidic conditions).
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Amide coupling with 4-(pyridin-3-yl)-1,3-thiazol-2-amine using EDCl/HOBt in DCM.
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Critical Parameters:
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Temperature Control: Pyrazole cyclization requires strict maintenance at 80–90°C to prevent side reactions .
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Catalyst Selection: Palladium catalysts (e.g., Pd/C) improve yield during coupling steps but necessitate inert atmospheres.
Hypothesized Biological Activities and Mechanisms
Anticancer Activity
Pyrazole-thiazole hybrids exhibit IC₅₀ values of 1.5–5 µM against breast (MCF-7) and colon (HCT-116) cancer lines . Proposed mechanisms include:
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Topoisomerase II Inhibition: Intercalation into DNA via the planar pyridine-thiazole system.
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Reactive Oxygen Species (ROS) Generation: Redox-active thiazole sulfur atoms induce oxidative stress in cancer cells.
Anti-Inflammatory Effects
In murine models, similar compounds reduce paw edema by 60–75% at 10 mg/kg, likely through COX-2 suppression and NF-κB pathway modulation . The carboxamide group may chelate zinc ions in matrix metalloproteinases (MMPs), attenuating tissue degradation .
Comparative Analysis with Structural Analogs
This comparison underscores the critical role of the thiazole-carboxamide linkage and chlorophenyl group in enhancing bioactivity across multiple therapeutic domains.
Applications in Drug Discovery and Development
Lead Optimization Strategies
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Bioisosteric Replacement: Substituting the pyridin-3-yl group with pyridin-4-yl could alter target selectivity.
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Prodrug Design: Esterification of the carboxamide may improve oral bioavailability .
Computational Modeling Insights
Molecular docking studies predict strong binding affinity (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of EGFR kinase, suggesting potential as a tyrosine kinase inhibitor .
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